molecular formula C9H11N3 B3029444 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine CAS No. 664367-52-6

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine

Cat. No. B3029444
CAS RN: 664367-52-6
M. Wt: 161.20
InChI Key: UAFQGHLRYNSXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine (IPEA) is a heterocyclic compound that has been widely studied for its potential applications in the fields of medicine, biotechnology, and chemistry. IPEA has been found to have a wide range of biochemical and physiological effects, making it a valuable research tool for scientists. The synthesis method for IPEA is relatively simple and can be used to produce large quantities of the compound.

Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is pivotal in medicinal chemistry, serving as a cornerstone for various bioactive molecules. The success of the kinase inhibitor ponatinib has spurred research into new imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. This comprehensive review by Garrido et al. (2021) showcases the framework's significance, providing insights into structure-activity relationships (SAR) and guiding future drug development (Garrido et al., 2021).

Synthesis and Applications in Organic Chemistry

The synthesis of imidazo[1,2-a]pyrimidines and related compounds highlights their versatility in organic chemistry. Between 2000 and 2021, Kobak and Akkurt reviewed synthetic approaches and applications ranging from biological activities to secondary uses like corrosion inhibition. This work emphasizes the scaffold's utility in diverse chemical contexts (Kobak & Akkurt, 2022).

Chemical and Biological Properties of Related Compounds

Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related complexes. Their work identifies gaps in the current understanding and suggests areas for potential investigation, highlighting the structural diversity and biological relevance of these compounds (Boča, Jameson, & Linert, 2011).

Optical Sensors and Biological Significance

The review by Jindal and Kaur (2021) focuses on pyrimidine-based optical sensors, emphasizing their biological and medicinal applications. This review showcases the role of pyrimidine derivatives in sensing materials and their potential in biological applications, underlining the importance of N-heterocycles in the design of optical sensors (Jindal & Kaur, 2021).

N-Oxide Molecules in Drug Development

Li et al. (2019) explore the synthesis, chemistry, and potential medical applications of heterocyclic N-oxide derivatives, including those synthesized from imidazole. Their review highlights the versatility and significance of N-oxide motifs in organic synthesis, catalysis, and drug development, providing a comprehensive overview of recent advances in this area (Li et al., 2019).

Mechanism of Action

Target of Action

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine is a derivative of imidazo[1,2-a]pyridine, which has been found to have a broad spectrum of biological activity . The primary targets of this compound are γ-aminobutyric acid (GABA) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its targets, the GABA receptors, by blocking them . This blocking action is similar to that of classical benzodiazepine tranquilizers . The interaction with the GABA receptors results in changes in neuronal excitability and neurotransmission.

Biochemical Pathways

The compound’s action on the GABA receptors affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. By blocking the GABA receptors, the compound disrupts this pathway, leading to changes in neuronal excitability.

Result of Action

The blocking of GABA receptors by this compound leads to changes in neuronal excitability and neurotransmission . This can result in various effects at the molecular and cellular levels, depending on the specific context and environment in which the compound is acting.

Safety and Hazards

While specific safety and hazard information for 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine is not available, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Analysis

Biochemical Properties

2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with γ-aminobutyric acid (GABA) receptors, similar to other imidazo[1,2-a]pyridine derivatives . This interaction is crucial as it can modulate neurotransmitter activity, potentially leading to sedative and anxiolytic effects. Additionally, this compound may interact with enzymes involved in metabolic pathways, influencing their activity and thus altering metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain cancer cell lines, suggesting its potential as an anti-cancer agent . The modulation of GABA receptors by this compound can also impact neuronal cell function, potentially affecting neurotransmission and neuronal excitability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to GABA receptors, inhibiting their activity and leading to sedative effects . Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism. The precise binding interactions and the resulting conformational changes in the target biomolecules are critical for understanding the molecular mechanism of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit sedative and anxiolytic effects due to its interaction with GABA receptors . At higher doses, it may lead to toxic or adverse effects, including potential neurotoxicity. The threshold effects and the dose-response relationship are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect the metabolic flux and the levels of various metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound is crucial for understanding its pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can affect its interactions with biomolecules and its overall biochemical activity.

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQGHLRYNSXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653469
Record name 2-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

664367-52-6
Record name 2-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine
Reactant of Route 2
2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine
Reactant of Route 6
2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.